molecular formula C15H19N3OS B1683990 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one CAS No. 684276-17-3

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Cat. No. B1683990
M. Wt: 289.4 g/mol
InChI Key: QEAAIHDHSHTGMZ-UHFFFAOYSA-N
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Description

Quinazoline is a heterocyclic compound that has a wide range of biological activities . It is a basic structure for a number of biologically active compounds, including antitumor agents .


Synthesis Analysis

Quinazoline derivatives can be synthesized through a four-step process . The process involves chlorination, nucleophilic substitution, hydrolysis, and amidation . The structures of the synthesized compounds can be characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The synthesis of quinazoline derivatives involves several chemical reactions, including chlorination, nucleophilic substitution, hydrolysis, and amidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be analyzed using various techniques such as IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .

Scientific Research Applications

Antihypertensive Potential

A series of piperidine derivatives with a quinazoline ring, closely related to 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, were investigated for their potential as antihypertensive agents. Compounds from this series demonstrated significant hypotension effects in spontaneously hypertensive rat models (Takai et al., 1986).

Tuberculosis Drug Discovery

The 2,4-diaminoquinazoline class, which includes compounds similar to 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, was identified as an effective inhibitor of Mycobacterium tuberculosis growth. A study conducted a comprehensive evaluation of this series, identifying key structural components that influence potency and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).

Antitumor Activity

Novel derivatives of 2-(1-substituted-piperidine-4-ylamino)quinazoline, structurally similar to the queried compound, were prepared and their antiproliferative activities on cancer cell lines were evaluated. Certain compounds exhibited potent antitumor activities, with one compound showing significant in vivo antitumor activity in animal models (Wang et al., 2012).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have been investigated for their potential as corrosion inhibitors. This study found that certain derivatives effectively inhibited corrosion of mild steel in HCl, demonstrating the versatility of quinazolin-4(3H)-one compounds in industrial applications (Chen et al., 2021).

Cardiotonic Activity

Research into 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, related to the compound , revealed their potential as cardiotonic agents. These compounds showed potent inotropic activity in anesthesized dogs, suggesting their utility in heart-related conditions (Nomoto et al., 1991).

Anticonvulsant Properties

Compounds from the 2-phenyl-3-piperidino/substituted piperazino acyl-quinazolin (3H)-4-one series, which are structurally similar to the compound of interest, showed significant activity against pentylenetetrazol induced seizures, indicating potential as anticonvulsants (Misra et al., 1978).

Future Directions

The future research on quinazoline derivatives could focus on synthesizing and characterizing various quinazoline derivatives to find novel antitumor candidates of high biological activity .

properties

IUPAC Name

2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAAIHDHSHTGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469744
Record name 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

CAS RN

684276-17-3
Record name L-2286
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684276173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2286
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH677T32NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Deres, E Bartha, A Palfi, K Eros, A Riba, J Lantos… - PloS one, 2014 - journals.plos.org
Spontaneously hypertensive rat (SHR) is a suitable model for studies of the complications of hypertension. It is known that activation of poly(ADP-ribose) polymerase enzyme (PARP) …
Number of citations: 42 journals.plos.org
D László - 2015 - pea.lib.pte.hu
Hypertension is a major public health problem both in middle-aged and in elderly people. It is both a complex disease and an important risk factor for other cardiovascular outcomes, …
Number of citations: 0 pea.lib.pte.hu
G Kulcsár, T Kálai, E Osz, PC Sar, J Jeko, B Sumegi… - Arkivoc, 2003 - arkat-usa.org
4-Quinazolinones modified with 2, 2, 5, 5-tetramethyl-2, 5-dihydro-1H-pyrrole or 2, 2, 6, 6-tetramethyl-1, 2, 3, 6-tetrahydropyridine rings and their N-oxyl derivatives were synthesized …
Number of citations: 30 www.arkat-usa.org

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